![molecular formula C11H13NO4 B3010747 4-(3-Amino-3-carboxypropyl)benzoic acid CAS No. 784092-90-6](/img/structure/B3010747.png)
4-(3-Amino-3-carboxypropyl)benzoic acid
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Overview
Description
4-(3-Amino-3-carboxypropyl)benzoic acid, also known as 3-AT, is a small molecule that has gained interest in the scientific community due to its ability to inhibit the growth of yeast cells. It has a molecular weight of 223.23 .
Molecular Structure Analysis
The molecular formula of 4-(3-Amino-3-carboxypropyl)benzoic acid is C11H13NO4 . The InChI code is 1S/C11H13NO4/c12-9-5-4-8 (11 (15)16)6-7 (9)2-1-3-10 (13)14/h4-6H,1-3,12H2, (H,13,14) (H,15,16) .Physical And Chemical Properties Analysis
4-(3-Amino-3-carboxypropyl)benzoic acid is a powder at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Biological Imaging and Fluorescent Probes
Fluorescent probes are essential tools for visualizing biological processes. Researchers have explored the fluorescent properties of 4-(3-Amino-3-carboxypropyl)benzoic acid derivatives. By attaching fluorophores to this compound, they can create specific probes for imaging cellular structures, protein localization, or enzyme activity.
Safety and Hazards
The safety information available indicates that 4-(3-Amino-3-carboxypropyl)benzoic acid may pose certain hazards. It has been associated with warnings such as H302, H315, H319, and H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Mechanism of Action
Target of Action
Based on its structural similarity to other aminobenzoic acid derivatives, it may interact with various enzymes and receptors in the body .
Mode of Action
It’s known that carboxylic acids can undergo nucleophilic acyl substitution reactions . This suggests that 4-(3-Amino-3-carboxypropyl)benzoic acid might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Aminobenzoic acid derivatives have been shown to inhibit folic acid synthesis , suggesting that this compound may also interfere with this pathway.
Pharmacokinetics
Benzoic acid derivatives are generally known to conjugate with glycine in the liver and excreted as hippuric acid , suggesting a similar metabolic pathway for this compound.
Result of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(3-Amino-3-carboxypropyl)benzoic acid. For instance, the compound is stored at room temperature, indicating that it is stable under normal environmental conditions .
properties
IUPAC Name |
4-(3-amino-3-carboxypropyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9(11(15)16)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYJBEYFTBBNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Amino-3-carboxypropyl)benzoic acid |
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